![molecular formula C26H24N5NaO5S B14467956 Sodium M-[[4-[[P-[bis(2-hydroxyethyl)amino]phenyl]azo]-1-naphthyl]azo]benzenesulphonate CAS No. 67674-28-6](/img/structure/B14467956.png)
Sodium M-[[4-[[P-[bis(2-hydroxyethyl)amino]phenyl]azo]-1-naphthyl]azo]benzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
m-4-p-bis(2-hydroxyethyl)aminophenylazo-1-naphthylazobenzenesulphonate (sodium salt) is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of m-4-p-bis(2-hydroxyethyl)aminophenylazo-1-naphthylazobenzenesulphonate (sodium salt) typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a naphthylamine derivative. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the careful control of reactant concentrations, temperature, and pH levels. The final product is often purified through crystallization or filtration techniques to remove any impurities .
化学反応の分析
Types of Reactions
m-4-p-bis(2-hydroxyethyl)aminophenylazo-1-naphthylazobenzenesulphonate (sodium salt) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically break the azo bonds, resulting in the formation of aromatic amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include various aromatic amines, quinones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
m-4-p-bis(2-hydroxyethyl)aminophenylazo-1-naphthylazobenzenesulphonate (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in textiles, plastics, and inks due to its stability and vibrant color.
作用機序
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, which is a result of its conjugated double-bond system. This property makes it useful as a dye and a pH indicator. In biological systems, it can interact with cellular components, allowing for visualization under a microscope .
類似化合物との比較
Similar Compounds
- Direct Orange 39
- Benzenesulfonic acid derivatives
- Azo dyes with similar structures
Uniqueness
m-4-p-bis(2-hydroxyethyl)aminophenylazo-1-naphthylazobenzenesulphonate (sodium salt) stands out due to its unique combination of stability, solubility, and vibrant color properties. Unlike some other azo dyes, it maintains its color integrity under various environmental conditions, making it highly valuable in industrial applications .
特性
CAS番号 |
67674-28-6 |
|---|---|
分子式 |
C26H24N5NaO5S |
分子量 |
541.6 g/mol |
IUPAC名 |
sodium;3-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C26H25N5O5S.Na/c32-16-14-31(15-17-33)21-10-8-19(9-11-21)27-29-25-12-13-26(24-7-2-1-6-23(24)25)30-28-20-4-3-5-22(18-20)37(34,35)36;/h1-13,18,32-33H,14-17H2,(H,34,35,36);/q;+1/p-1 |
InChIキー |
ONPFOQUDWPKMIV-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC(=CC=C3)S(=O)(=O)[O-])N=NC4=CC=C(C=C4)N(CCO)CCO.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)


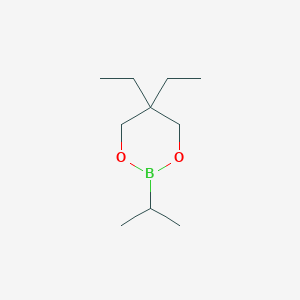
![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
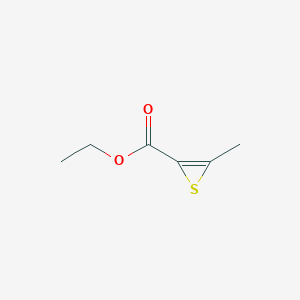
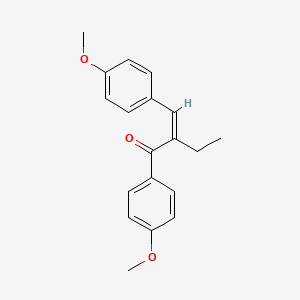
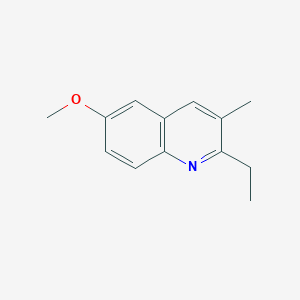
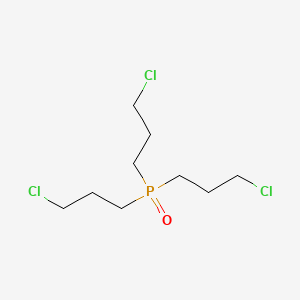

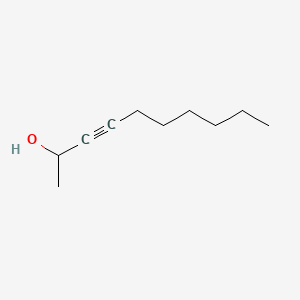
![1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14467934.png)

